N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Physicochemical profiling logP drug-likeness

Sourcing regiochemically pure, fragment-sized bis-pyrazole building blocks with a metabolically stabilized fluoroethyl handle often requires custom synthesis with long lead times. This compound solves that problem with stock availability and verified regiochemistry. - Confirmed N1-ethyl (ring A) and N1-2-fluoroethyl (ring B) regiochemistry; positional isomers excluded by NMR and HPLC batch testing. - Hydrochloride salt ensures direct aqueous buffer solubility for biochemical screening without additional formulation. - Free base MW 237.28 g/mol (Rule-of-Three compliant); ¹⁹F NMR handle enables ligand-observed binding assays for fragment-based drug discovery.

Molecular Formula C11H17ClFN5
Molecular Weight 273.74 g/mol
Cat. No. B12220315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
Molecular FormulaC11H17ClFN5
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNC2=CN(N=C2)CCF.Cl
InChIInChI=1S/C11H16FN5.ClH/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12;/h3,5,8-9,13H,2,4,6-7H2,1H3;1H
InChIKeyHIHUQKNJFSJOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine Hydrochloride: Procurement-Relevant Identity and Physicochemical Profile


N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride is a bis-pyrazole amine derivative featuring two 1H-pyrazole rings connected via a methylene-amine bridge. One pyrazole ring carries an ethyl substituent at the N1 position, while the other bears a 2-fluoroethyl group at N1. The free base has molecular formula C11H16FN5 and a molecular weight of 237.28 g/mol ; the hydrochloride salt is reported with a molecular weight of 273.74 g/mol . The canonical SMILES is CCN1C=CC(=N1)CNC2=CN(N=C2)CCF . The compound is supplied for research purposes with typical purity specifications of 95–98% as verified by NMR, HPLC, or GC batch-release testing from commercial vendors .

Why N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine Hydrochloride Cannot Be Replaced by Generic Pyrazole Amines


The 2-fluoroethyl substituent on the N1 position of the second pyrazole ring is not a decorative modification; it fundamentally alters the physicochemical and potentially the pharmacological profile of the bis-pyrazole scaffold. Replacement of the fluoroethyl group with a simple ethyl or methyl chain (common in generic pyrazole-amine building blocks) eliminates the fluorine-mediated inductive effect, which modulates the pKa of the adjacent amine and alters hydrogen-bonding capacity [1]. Furthermore, the specific regiochemistry—ethyl at N1 of pyrazole A and fluoroethyl at N1 of pyrazole B—is critical, as positional isomers with swapped substituents yield different molecular shapes and electrostatic potentials [2]. The hydrochloride salt form additionally confers consistent aqueous solubility and crystallinity that the free base lacks, making direct substitution with non-salt analogs unreliable for reproducible biological assays .

Quantitative Differentiation Evidence: N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine Hydrochloride vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Fluoroethyl vs. Difluoroethyl Analog

The target compound (free base, MW 237.28 g/mol) is lighter than its closest 2,2-difluoroethyl congener (MW 255.27 g/mol), providing a quantifiable advantage in ligand efficiency metrics where lower molecular weight is preferred for oral bioavailability. The monofluoroethyl group also delivers lower logP (~1.5–2.0 estimated for the non-ionized species) compared to the difluoroethyl analog (estimated logP ~1.8–2.3), rebalancing lipophilicity while retaining metabolic stabilization at the N-alkyl position . This property profile is critical in fragment-based and lead-like library selection where molecular weight and logP cutoffs (MW < 300, logP < 3) guide screening deck composition [1].

Physicochemical profiling logP drug-likeness lead optimization

Enhanced Aqueous Solubility via 2-Fluoroethyl Group vs. Non-Fluorinated Ethyl Analog

The 2-fluoroethyl substituent introduces a polarized C–F bond (dipole moment ~1.4 D) that increases local hydrophilicity at the N1 position of the second pyrazole ring. In the hydrochloride salt form, this polarity synergizes with the ionizable amine to enhance aqueous solubility relative to the non-fluorinated ethyl analog (1-ethyl substituted at both pyrazole N1 positions). The non-fluorinated bis-ethyl analog lacks this dipole contribution, reducing aqueous solubility in physiologically relevant buffers (pH 7.4) [1]. This property is essential for biochemical and cell-based assay workflows where compound precipitation at screening concentrations (typically 10–100 µM) can produce false negatives [2].

Solubility formulation biophysical assays fluorine chemistry

Metabolic Stability at the N-Alkyl Position: Fluoroethyl Blocks CYP450-Mediated Oxidation

The hydrogen atoms on the carbon adjacent to the pyrazole N1 nitrogen constitute a metabolic soft spot for CYP450-mediated N-dealkylation or hydroxylation. Replacement of the terminal methyl group with a fluorine atom (as in the 2-fluoroethyl substituent) blocks this oxidative pathway, increasing metabolic half-life. While direct microsomal stability data for the target compound has not been publicly disclosed, extensive literature on fluorinated pyrazoles and general fluorine medicinal chemistry principles indicates that 2-fluoroethyl substitution increases metabolic stability by 2- to 10-fold relative to the non-fluorinated ethyl congener [1][2]. This is a well-established class-level inference with direct precedent in fluoroethyl-pyrazole kinase inhibitor programs [3].

Metabolic stability CYP450 liver microsomes fluorine blocking

Regiochemical Precision: Confirmed Connectivity Prevents Isomeric Ambiguity in Biological Assays

The target compound has a defined connectivity: the ethyl group is on N1 of pyrazole ring A (1-ethylpyrazol-3-yl), and the 2-fluoroethyl group is on N1 of pyrazole ring B (1-(2-fluoroethyl)pyrazol-4-amine). Regioisomeric variants—such as 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine (CAS 1856050-79-7, MW 287.76) —have identical elemental composition but different connectivity, yielding different biological target engagement profiles. The target compound's specific connectivity is confirmed by canonical SMILES CCN1C=CC(=N1)CNC2=CN(N=C2)CCF and InChI Key OCXCPGWMTWZDBF-UHFFFAOYSA-N . Procurement of the correct regioisomer is essential because positional isomers can exhibit >10-fold differences in potency against the same biological target due to altered pharmacophoric geometry [1].

Regiochemistry structural confirmation NMR assay reproducibility

Optimal Application Scenarios for N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine Hydrochloride


Medicinal Chemistry Lead Optimization: Fluorinated Bis-Pyrazole Scaffold Exploration

The compound serves as a late-stage functionalization-ready bis-pyrazole core for kinase or GPCR inhibitor programs. Its confirmed regiochemistry and the metabolically stabilized 2-fluoroethyl group make it suitable for direct SAR expansion via amide coupling, reductive amination, or Suzuki cross-coupling at the free amine or pyrazole C–H positions. The hydrochloride salt enables direct dissolution in aqueous buffers for biochemical screening without additional formulation steps [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a free base molecular weight of 237.28 g/mol (well within the Rule-of-Three criteria for fragments: MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), this compound qualifies as a fragment-sized probe. Its dual-pyrazole architecture provides more vector points for fragment growing compared to single-ring pyrazole fragments, and the fluoroethyl group offers a ¹⁹F NMR handle for ligand-observed binding assays [2].

Chemical Biology Tool Compound for Target Engagement Studies

The 2-fluoroethyl group can serve as a bioisosteric replacement for an ethyl or methoxyethyl group in known bioactive pyrazoles, enabling target engagement studies where fluorine-mediated metabolic stabilization is required for prolonged cellular residence time. The hydrochloride salt's consistent batch-to-batch purity (95–98% by HPLC) supports reproducible dose-response experiments in cell-based assays .

Agrochemical Discovery: Fluorinated Pyrazole Building Block

Fluoroethyl pyrazole derivatives are established pharmacophores in acaricidal and insecticidal chemistry. The target compound's bis-pyrazole architecture with a 2-fluoroethyl substituent aligns with the structural motifs disclosed in pesticidal fluoroethyl pyrazole patents (US 20040157892), where fluorine incorporation enhances target-site binding and environmental persistence. The free amine provides a convenient handle for further derivatization into amide, sulfonamide, or urea-linked agrochemical candidates [3].

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